molecular formula C26H32N4O6S B8343359 methyl 4-((1-(tert-butoxycarbonyl)piperidin-3-yl)amino)-1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

methyl 4-((1-(tert-butoxycarbonyl)piperidin-3-yl)amino)-1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B8343359
M. Wt: 528.6 g/mol
InChI Key: VPXDZPMDAMJUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09273028B2

Procedure details

To a solution of methyl 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1 g, 2.7 mmol, 1.0 eq) and tert-butyl 3-aminopiperidine-1-carboxylate (659 mg, 3.3 mmol, 1.2 eq) in PhCH3 (20 mL) was added Pd(OAc)2 (65 mg, 0.27 mmol, 0.1 eq), xantphos (250 mg, 0.41 mmol, 0.15 eq) and. Cs2CO3 (2.64 g, 8.1 mmol, 3.0 eq) and the mixture was heated at 100° C. for 16 h. After cooling to rt, the mixture was filtered and the filtrate was concentrated in vacuo to afford an oil which was purified by silica gel column chromatography (PE/EA=8:1) to give the title compound as white solid (667 mg, yield: 46%). 1H NMR (400 MHz, CDCl3) δ: 8.91 (d, 1H), 8.72 (s, 1H), 7.96 (d, 2H), 7.45 (d, 1H), 7.18 (d, 2H), 3.77 (s, 3H), 3.67-3.57 (m, 1H), 3.13-2.97 (m, 2H), 2.29 (s, 3H), 1.98-1.96 (m, 2H), 1.83-1.67 (m, 2H), 1.64-1.46 (m, 3H), 1.40-1.25 (m, 9H). ESI-MS (M+H)+: 529.20.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
659 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
Name
Cs2CO3
Quantity
2.64 g
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][N:5]=[C:4]2[N:12]([S:15]([C:18]3[CH:24]=[CH:23][C:21]([CH3:22])=[CH:20][CH:19]=3)(=[O:17])=[O:16])[CH:13]=[CH:14][C:3]=12.[NH2:25][CH:26]1[CH2:31][CH2:30][CH2:29][N:28]([C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])[CH2:27]1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:35]([O:34][C:32]([N:28]1[CH2:29][CH2:30][CH2:31][CH:26]([NH:25][C:2]2[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][N:5]=[C:4]3[N:12]([S:15]([C:18]4[CH:24]=[CH:23][C:21]([CH3:22])=[CH:20][CH:19]=4)(=[O:17])=[O:16])[CH:13]=[CH:14][C:3]=23)[CH2:27]1)=[O:33])([CH3:38])([CH3:36])[CH3:37] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1C(=O)OC)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
Name
Quantity
659 mg
Type
reactant
Smiles
NC1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
250 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
65 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Cs2CO3
Quantity
2.64 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (PE/EA=8:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)NC1=C2C(=NC=C1C(=O)OC)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 667 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.